1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol
Description
The compound 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. The ethanol moiety is further substituted with three fluorine atoms at the β-carbon. For instance, its molecular formula is inferred as C₉H₅ClF₆O (calculated molecular weight: ~290.59 g/mol), with a hydroxyl group at the benzylic position .
Properties
Molecular Formula |
C9H5ClF6O |
|---|---|
Molecular Weight |
278.58 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3,7,17H |
InChI Key |
JCDKKLVZGGBQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)phenyl magnesium bromide with trifluoroacetaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
Biology
- Biochemical Studies : Research has utilized this compound to investigate the effects of trifluoromethyl groups on biological activities. The lipophilic nature of the compound facilitates cellular penetration, making it suitable for studying drug interactions and molecular mechanisms.
Medicine
- Therapeutic Potential : Derivatives of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol are being explored for anti-inflammatory and anticancer properties. Studies have indicated that modifications to the trifluoromethyl group can enhance therapeutic efficacy and selectivity towards specific targets.
Industry
- Specialty Chemicals Production : The compound is utilized in creating specialty chemicals with high thermal stability and resistance to degradation. Its applications extend to materials science, where it contributes to the development of advanced materials with unique properties.
Case Studies
- Pharmaceutical Development : A study investigated the synthesis of novel derivatives based on this compound, leading to compounds with improved anti-cancer activity against specific tumor types.
- Agrochemical Applications : Research demonstrated that modifications of this compound resulted in herbicides with increased efficacy and reduced environmental impact compared to traditional agents.
- Material Science Innovations : The use of this compound in polymer chemistry has led to the creation of materials with enhanced durability and resistance to chemical degradation.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Key Benefits | Notable Findings |
|---|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates novel synthesis pathways | Enhanced yield in pharmaceutical compounds |
| Biology | Biochemical studies | Insights into molecular interactions | Improved understanding of drug mechanisms |
| Medicine | Therapeutic derivatives | Potential for targeted therapies | Promising results in anti-inflammatory models |
| Industry | Specialty chemicals production | High stability and performance | Innovations in material durability |
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- Molecular Formula : C₈H₅ClF₄O
- Molecular Weight : 228.57 g/mol
- Key Differences : Replaces the 6-CF₃ group with a fluorine atom.
- No physical properties (e.g., melting point) are reported .
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol
- Molecular Formula : C₉H₅F₇OS
- Molecular Weight : 293.99 g/mol
- Key Differences : Contains a thioether (-S-) linkage instead of a hydroxyl group and additional fluorine atoms on the aromatic ring.
- Physical Properties : Melting point = 16–17°C; boiling point = 83–85°C (2 Torr).
- Synthesis: Derived from perfluorotoluene and 2-mercaptoethanol via nucleophilic substitution .
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
- Molecular Formula : C₈H₄ClF₃O
- Molecular Weight : 208.56 g/mol
- Key Differences : Ketone functional group (C=O) instead of an alcohol.
- Synthesis: Prepared via palladium-catalyzed coupling of 2-nitroaniline and 1-(4-chlorophenyl)-2,2,2-trifluoroethanone .
Substituent Position and Electronic Effects
Chloro vs. Trifluoromethyl Positioning :
- The target compound’s 2-chloro-6-CF₃ substitution pattern creates steric hindrance and strong electron-withdrawing effects, which may influence its acidity (pKa) and stability.
- In contrast, 1-(2-bromophenyl)-3-(2-chloro-6-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one () features a ketone group and a bromine substituent, reducing hydrogen-bonding capacity compared to the alcohol .
- Fluorine vs.
Data Table: Comparative Analysis of Key Compounds
*Inferred data for the target compound.
Research Implications and Gaps
- Physical Properties : The absence of experimental data (e.g., melting point, solubility) for the target compound limits direct comparisons. Future studies should prioritize its synthesis and characterization.
- Reactivity : The hydroxyl group in the target compound may enable hydrogen bonding or derivatization (e.g., esterification), distinguishing it from ketone or thioether analogs .
- Applications : Fluorinated alcohols are often used in pharmaceuticals and agrochemicals due to their metabolic stability. The 2-chloro-6-CF₃ substitution could enhance bioactivity compared to less fluorinated analogs .
Biological Activity
1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H6ClF6O
- Molecular Weight : 292.59 g/mol
The presence of chlorine and trifluoromethyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activity. The mechanisms through which this compound operates may include:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways critical for cellular responses.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| CHMFL-KIT-64 | c-KIT | Potent inhibitor | <10 | |
| Compound A | DHODH | Antimalarial activity | <0.03 | |
| Compound B | Enzyme X | Inhibitor | 0.047 |
Case Study 1: Antimalarial Activity
A study focused on the antimalarial properties of related compounds indicated that inhibitors targeting dihydroorotate dehydrogenase (DHODH) were effective against Plasmodium falciparum. The compound demonstrated significant efficacy in preventing malaria infection when administered prior to exposure, highlighting the potential of similar structures for therapeutic use in malaria prophylaxis .
Case Study 2: Cancer Therapeutics
Another investigation into compounds with trifluoromethyl groups revealed their effectiveness as c-KIT inhibitors in various cancer models. These compounds showed promise against drug-resistant mutations, suggesting a potential application for treating gastrointestinal stromal tumors .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of fluorinated compounds:
- Potency Against Drug-Resistant Strains : Compounds similar to this compound have demonstrated the ability to overcome resistance mechanisms in pathogens.
- Toxicological Profiles : Assessments indicate that while these compounds exhibit potent biological activity, their safety profiles require thorough evaluation due to potential off-target effects .
Q & A
Basic: What are the recommended synthetic routes for 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol, and how are yields optimized?
Answer:
The compound can be synthesized via Friedel-Crafts acylation followed by reduction. A typical route involves:
- Step 1: Reacting 2-chloro-6-(trifluoromethyl)benzene with trifluoroacetic anhydride under Lewis acid catalysis (e.g., AlCl₃) to form the ketone intermediate.
- Step 2: Reducing the ketone to the alcohol using sodium borohydride (NaBH₄) or enantioselective reduction with chiral catalysts (e.g., CBS catalysts) for stereochemical control .
Yield Optimization: - Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to terminate at maximum conversion.
- For enantioselective synthesis, optimize catalyst loading (5–10 mol%) and reaction temperature (−20°C to 25°C) to achieve >90% enantiomeric excess (ee) .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
Spectroscopic Methods:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₶). Key signals include:
- ¹⁹F NMR: Detect trifluoromethyl (CF₃) groups at δ −60 to −70 ppm .
Chromatographic Methods: - HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase. Retention time: ~8.2 min (UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Answer:
Bioactivity discrepancies often arise from:
- Purity Differences: Validate compound purity (>98%) via HPLC and elemental analysis. Impurities (e.g., residual ketone) may antagonize target binding .
- Assay Conditions: Standardize protocols:
- Use consistent enzyme concentrations (e.g., 10 nM TPH1 for kinetic assays).
- Control pH (7.4 for physiological relevance) and temperature (37°C) .
- Stereochemical Variance: Compare racemic vs. enantiopure forms. For example, the (R)-enantiomer may exhibit 10-fold higher potency than the (S)-form against certain targets .
Advanced: What computational strategies are effective for predicting target interactions of this compound?
Answer:
Molecular Docking:
- Use software like AutoDock Vina to model binding to targets (e.g., tyrosine hydroxylase). Key parameters:
- Grid box centered on the active site (20 ų).
- Lamarckian genetic algorithm with 50 runs for conformational sampling .
MD Simulations:
- Perform 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond persistence with catalytic residues (e.g., His361 in TPH1) .
Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?
Answer:
Challenges:
- Low Catalyst Efficiency: Chiral phosphoric acids may yield <50% ee due to steric hindrance from the trifluoromethyl group.
- Racemization During Workup: Acidic or basic conditions can epimerize the alcohol.
Solutions: - Catalyst Screening: Test BINOL-derived catalysts for improved stereoselectivity.
- Mild Workup: Use neutral aqueous washes and low-temperature extraction to preserve ee .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions: Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation.
- Stability Tests: Monitor via HPLC every 6 months; degradation products (e.g., oxidized ketone) should be <2% .
Advanced: How does substituent positioning on the phenyl ring influence reactivity?
Answer:
The ortho -chloro and para -trifluoromethyl groups (relative to the hydroxyl) create steric and electronic effects:
- Steric Hindrance: Slows nucleophilic attacks at the benzylic position.
- Electron-Withdrawing Effects: The CF₃ group deactivates the ring, directing electrophiles to the meta position.
- Impact on Bioactivity: Meta-substituted analogs show reduced binding affinity (e.g., ΔIC₅₀ = 50 μM vs. 12 μM for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
